molecular formula C13H9NO2 B008932 Murrayaquinone A CAS No. 100108-66-5

Murrayaquinone A

Cat. No. B008932
M. Wt: 211.22 g/mol
InChI Key: XJTABSPWPMYLQX-UHFFFAOYSA-N
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Description

Murrayaquinone A is a naturally occurring carbazoloquinone alkaloid . It is a carbazole alkaloid from Murraya (Rutaceae) .


Synthesis Analysis

The formal total synthesis of Murrayaquinone A was completed by the construction of 4-oxygenated 3-methylcarbazoles based on a new type of electrocyclic reaction through 2-alkenyl-3-allenylindole intermediates derived from the 2-alkenyl-3-propargylindoles, starting from 2-chloroindole-3-carbaldehyde .


Molecular Structure Analysis

Murrayaquinone A has a molecular formula of C13H9NO2. Its average mass is 211.216 Da and its monoisotopic mass is 211.063324 Da . The UV spectrum of Murrayaquinone A in methanol shows peaks at 220, 258, and 380 nm .


Chemical Reactions Analysis

The synthesis of Murrayaquinone A involves several chemical reactions. These include an initial annulation of the N-benzyl enamine with 2-methyl-5-bromobenzoquinone, Shapiro deoxygenation–olefination followed by heating with DDQ .


Physical And Chemical Properties Analysis

Murrayaquinone A has a density of 1.4±0.1 g/cm3, a boiling point of 444.8±45.0 °C at 760 mmHg, and a flash point of 222.9±35.1 °C. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 0 freely rotating bonds .

Scientific Research Applications

properties

IUPAC Name

3-methyl-9H-carbazole-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c1-7-6-10(15)12-11(13(7)16)8-4-2-3-5-9(8)14-12/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTABSPWPMYLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142945
Record name Murrayaquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Murrayaquinone A

CAS RN

100108-66-5
Record name Murrayaquinone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Murrayaquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348
Citations
M Itoigawa, Y Kashiwada, C Ito… - Journal of natural …, 2000 - ACS Publications
Murrayaquinone A (1) and murrayafoline A (3), isolated from the root bark of Murraya euchrestifolia, were identified as cytotoxic compounds. Murrayaquinone A (1) demonstrated …
Number of citations: 185 pubs.acs.org
WS Murphy, M Bertrand - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
… the carbazolequinone alkaloid, murrayaquinone-A was achieved by … The carbazolequinones, murrayaquinone-A to D 1–4, first … of murrayaquinone-A 1 from 9 in three steps (Scheme 3). …
Number of citations: 49 pubs.rsc.org
H Furukawa, T WU, T OHTA, C KUOH - … and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
… to be identical with murrayaquinone-A obtained from the natural … results led us to assign structure 7 to murrayaquinone-A. … —B, closely related to that of murrayaquinone-A (7) (5 131.6), …
Number of citations: 164 www.jstage.jst.go.jp
C ITO, Y THOYAMA, M OMURA, I KAJIURA… - Chemical and …, 1993 - jstage.jst.go.jp
… Good resemblance of the UV and 1H-NMR spectra to those of murrayaquinone-A (7),8’9’ … 1650cm“1 suggested the structure 13 corresponding to a dimer of murrayaquinone—A (7). …
Number of citations: 171 www.jstage.jst.go.jp
B Chakraborty, S Chakraborty, C Saha - International Journal of …, 2014 - hindawi.com
The antibacterial activity of Murrayaquinone A (10), a naturally occurring carbazoloquinone alkaloid, and 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione (11), a …
Number of citations: 18 www.hindawi.com
H Hagiwara, T Choshi, J Nobuhiro… - Chemical and …, 2001 - jstage.jst.go.jp
… -quinone, murrayaquinone A (1) … murrayaquinone A (1) has been found to exhibit the cardiotonic activity on guinea pig papillary muscle.A wide variety of syntheses of murrayaquinone A …
Number of citations: 58 www.jstage.jst.go.jp
K Takeya, M Itoigawa, H Furukawa - European journal of pharmacology, 1989 - Elsevier
… Murrayaquinone-A increased the initial upstroke and the duration of the slow action … murrayaquinone-A was examined in this study using isolated ventricular Murrayaquinone-A …
Number of citations: 68 www.sciencedirect.com
TL Scott, BCG Söderberg - Tetrahedron, 2003 - Elsevier
… Murrayaquinone A was selected as the initial … murrayaquinone A in good yield has been reported in the literature (Scheme 9).27., 28. The presented synthesis of the murrayaquinone A …
Number of citations: 103 www.sciencedirect.com
T Nishiyama, T Choshi, K Kitano, S Hibino - Tetrahedron letters, 2011 - Elsevier
… We planned a new total synthesis of murrayaquinone A (1) based on the application of the RCM reaction. In this paper, we describe a new methodology for the synthesis of carbazole-1,4-quinones …
Number of citations: 36 www.sciencedirect.com
HJ Knölker, KR Reddy - Heterocycles, 2003 - hero.epa.gov
Regioselective addition of the appropriate arylamines to 2-methyl-1, 4-benzoquinone followed by a palladium (II)-catalyzed oxidative cyclization opens up an efficient route to the …
Number of citations: 83 hero.epa.gov

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